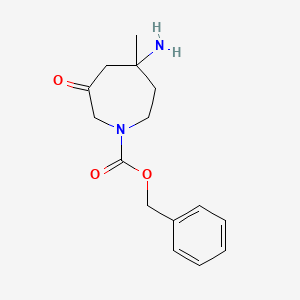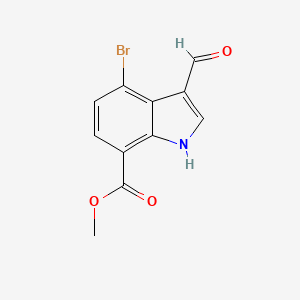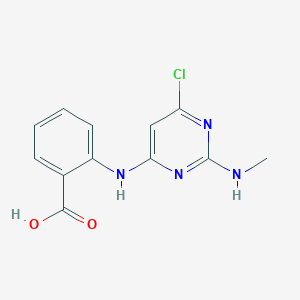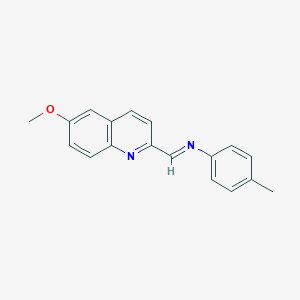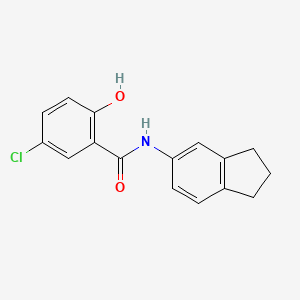
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is a chemical compound with a molecular formula of C16H14ClNO2 This compound is characterized by the presence of a chloro group, an indene moiety, and a hydroxybenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 2,3-dihydro-1H-indene.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2,3-dihydro-1H-indene in the presence of a base such as triethylamine (TEA) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-benzamide.
Reduction: Formation of N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety may interact with enzymes or receptors, modulating their activity. The chloro group and indene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the indene moiety, which may affect its biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide: Lacks the chloro group, which may influence its reactivity and binding properties.
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide: Lacks the hydroxy group, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is unique due to the presence of all three functional groups: the chloro group, the indene moiety, and the hydroxybenzamide structure. This combination of features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
634186-03-1 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-7-15(19)14(9-12)16(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9,19H,1-3H2,(H,18,20) |
Clave InChI |
RYTRWMJNBQNVLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


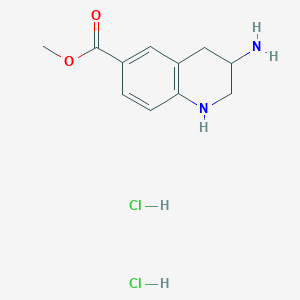
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)


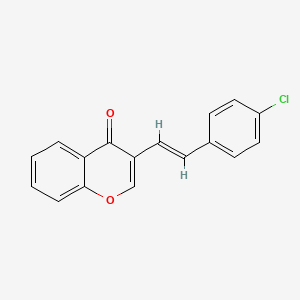
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
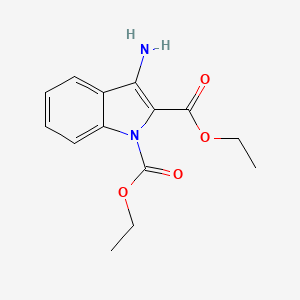
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
